molecular formula C12H19NO4 B1435455 Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate CAS No. 1422344-43-1

Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1435455
CAS No.: 1422344-43-1
M. Wt: 241.28 g/mol
InChI Key: AOFJSWDDJHZMGI-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound characterized by its unique structure, which includes an oxo group, an oxa group, and an azaspiro ring system.

Chemical Reactions Analysis

Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate can be compared with other spirocyclic compounds such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-2-16-11(15)9-3-5-12(6-4-9)8-13-10(14)7-17-12/h9H,2-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFJSWDDJHZMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2(CC1)CNC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145634
Record name 1-Oxa-4-azaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422344-43-1
Record name 1-Oxa-4-azaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate
Reactant of Route 3
Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate
Reactant of Route 4
Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate
Reactant of Route 5
Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate
Reactant of Route 6
Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate

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